2,7-Dimethylquinazolin-4-amine
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Overview
Description
2,7-Dimethylquinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with orthoesters in the presence of acetic acid. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different pharmacologically active compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, each with potential unique biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential anticancer, antibacterial, and anti-inflammatory properties
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Dimethylquinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an apoptosis inducer in cancer cells by interfering with microtubule formation . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Quinazolin-4(3H)-one: Known for its diverse biological activities, including anticancer and antibacterial properties.
2-Substituted Quinazoline Derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Uniqueness: 2,7-Dimethylquinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other quinazoline derivatives. Its ability to penetrate the blood-brain barrier and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,7-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3,(H2,11,12,13) |
InChI Key |
QHHOZTBSTMNHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C)N |
Origin of Product |
United States |
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